molecular formula C18H12S4 B14096025 4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

Cat. No.: B14096025
M. Wt: 356.6 g/mol
InChI Key: UXYULNILNJCKTO-UHFFFAOYSA-N
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Description

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole is an organic compound characterized by its unique structure comprising two phenyl groups and a dithiole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole typically involves the reaction of appropriate dithiol precursors with phenyl-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the dithiole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or dithiols.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dithiols.

    Substitution: Phenyl-substituted derivatives, halogenated compounds.

Scientific Research Applications

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-dithiol-2-one: Similar structure but lacks the additional phenyl group.

    2-Phenyl-1,3-dithiolane: Contains a dithiolane ring instead of a dithiole ring.

    4-Phenyl-2-thioxo-1,3-dithiolane: Similar structure with a thioxo group.

Uniqueness

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole is unique due to its dual phenyl groups and dithiole ring system, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C18H12S4

Molecular Weight

356.6 g/mol

IUPAC Name

4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

InChI

InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H

InChI Key

UXYULNILNJCKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2

Origin of Product

United States

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